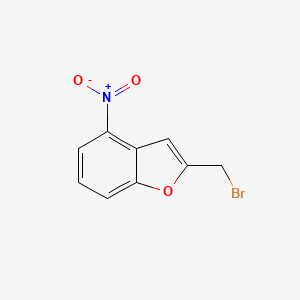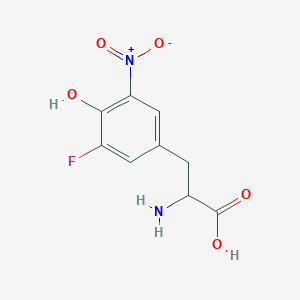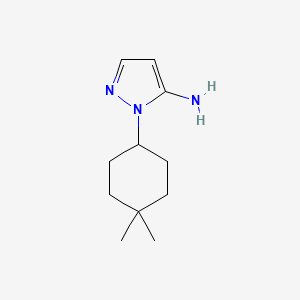
1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine: , also known by its systematic name This compound , is a chemical compound with the molecular formula
- It belongs to the class of pyrazole derivatives and contains an amino group (NH₂) attached to the pyrazole ring.
- The compound’s structure features a cyclohexyl group (4,4-dimethylcyclohexyl) at one end of the pyrazole ring.
C11H18N2
.Métodos De Preparación
Synthetic Routes: The synthesis of 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine involves various methods. One common approach is the reaction of 4,4-dimethylcyclohexanone with hydrazine hydrate under appropriate conditions.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic routes.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction. For instance, reduction yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
Biology and Medicine: Investigate its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: Possible applications in agrochemicals, pharmaceuticals, or materials science.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. For instance:
- If it acts as a drug, it may bind to receptors or enzymes, modulating cellular processes.
- If used in materials science, it could influence material properties.
Comparación Con Compuestos Similares
Similar Compounds: While 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine is unique due to its cyclohexyl substituent, other pyrazole derivatives exist.
Remember that this information is based on available data, and further research may reveal additional insights.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
2-(4,4-dimethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2)6-3-9(4-7-11)14-10(12)5-8-13-14/h5,8-9H,3-4,6-7,12H2,1-2H3 |
Clave InChI |
ASYGAAYBHRNEHK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)N2C(=CC=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


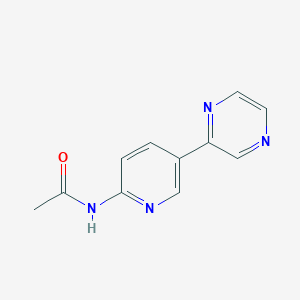
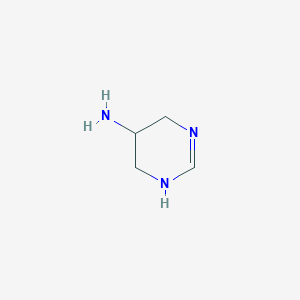
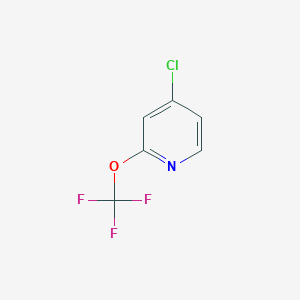
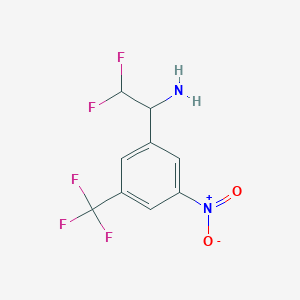
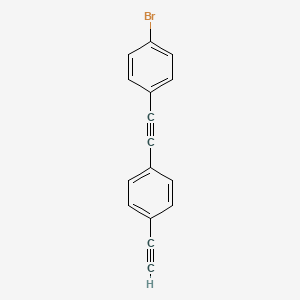
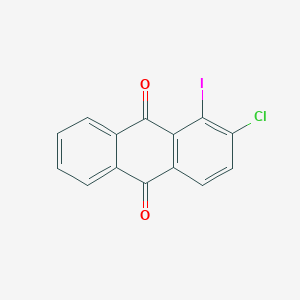
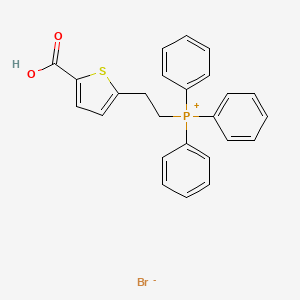
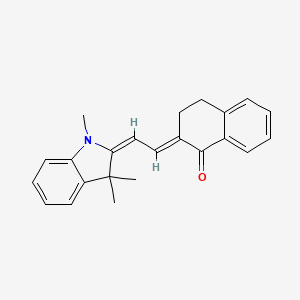
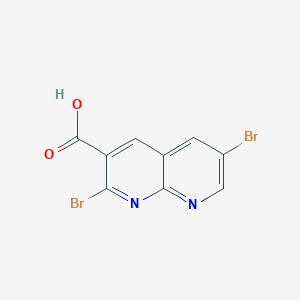
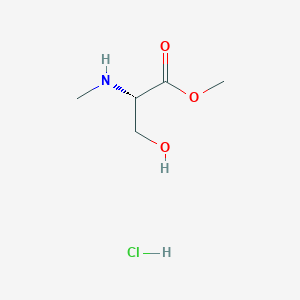
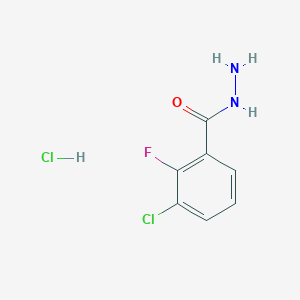
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
